2-(Benzofuran-3-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(Benzofuran-3-yl)ethanamine hydrochloride" is not directly described in the provided papers, but related benzofuran compounds have been studied for their crystal structures and chemical properties. Benzofuran derivatives are known for their diverse biological activities and are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of benzofuran derivatives can involve various chemical reactions. For instance, the compound "Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate" was prepared by the oxidation of its sulfanyl precursor using 3-chloroperoxybenzoic acid . Similarly, novel benzofuran compounds with halogen or nitro groups were synthesized from 2-(2-formylphenoxy)alkanoic acids, and their reduction to the corresponding ethanols and amino compounds was achieved using lithium aluminum hydride and Pd/C catalytic reduction, respectively .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran ring system, which can be substituted with various functional groups. The crystal structure of a related compound, a diethylamine cation with a benzofuran and benzodioxo ring system, was found to be essentially planar with a dihedral angle of 7.38(14)° between the ring systems . The molecular geometrical parameters and electronic properties such as frontier molecular orbital energies were calculated using DFT/B3LYP methods, indicating the stability and reactivity of the compound .
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and the formation of hydrogen bonds. The oxidation of sulfanyl groups to sulfinyl groups has been demonstrated , while the reduction of ethanones to ethanols and nitro compounds to amino compounds has been achieved under specific conditions . These reactions are crucial for modifying the chemical structure and properties of benzofuran derivatives for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and the nature of their substituents. The crystal structures of these compounds are often stabilized by aromatic π-π interactions and hydrogen bonding, which contribute to their solid-state architecture . The presence of strong hydrogen bonds, such as N–H…Cl and O–H…Cl bifurcated hydrogen bonds, can lead to the formation of supramolecular arrays and clusters, which are important for the material's stability and potential applications .
Scientific Research Applications
-
Anti-tumor Activity
-
Antibacterial Activity
-
Anti-oxidative Activity
-
Anti-viral Activity
-
Anti-Hepatitis C Activity
- Field : Virology
- Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : This compound is expected to be an effective therapeutic drug for hepatitis C disease .
-
Anticancer Activity
- Field : Oncology
- Application : A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .
- Method : These compounds have been obtained by microwave-assisted synthesis (MWI) .
- Results : The outcomes of these studies were not detailed in the source .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Benzofuran and its derivatives have been found to be suitable structures for designing antimicrobial agents that are active toward different clinically approved targets .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of these studies were not detailed in the source .
-
Treatment of Skin Diseases
- Field : Dermatology
- Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of these studies were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-(1-benzofuran-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAFZXMJZNTCIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzofuran-3-yl)ethanamine hydrochloride | |
CAS RN |
27404-32-6 |
Source
|
Record name | 3-Benzofuranethanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27404-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 27404-32-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.